4-Nitrobenzyl mercaptan S-sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

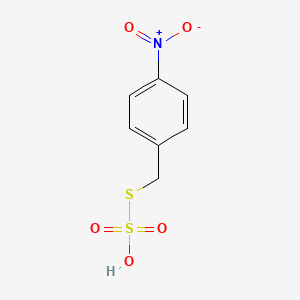

4-Nitrobenzyl mercaptan S-sulfate, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO5S2 and its molecular weight is 249.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-Nitrobenzyl mercaptan S-sulfate with high purity, and how can side reactions be minimized?

- Methodological Answer: Synthesis should involve controlled sulfonation of 4-nitrobenzyl mercaptan under anhydrous conditions to avoid hydrolysis. Use stoichiometric sulfating agents (e.g., sulfur trioxide complexes) and inert atmospheres (N₂/Ar) to prevent oxidation. Monitor reaction progress via TLC or HPLC, and purify via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures). Characterization should include [¹H/¹³C NMR, FT-IR, and elemental analysis] to confirm structure and purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data inconsistencies be addressed?

- Methodological Answer: Combine spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) methods for structural confirmation. For quantification, use ion chromatography to measure sulfate content. If data conflicts (e.g., unexpected peaks in NMR), cross-validate with alternative techniques (e.g., X-ray crystallography) and reference NIST-standardized spectra . Ensure experimental conditions (solvent, temperature) match literature protocols to minimize artifacts .

Q. What are the best practices for handling and storing this compound to prevent degradation under laboratory conditions?

- Methodological Answer: Store in airtight, amber glass containers under inert gas (argon) at –20°C to inhibit oxidation and moisture absorption. Conduct stability tests under varying pH, temperature, and light conditions using accelerated aging studies. Monitor degradation products via HPLC-UV and adjust storage protocols based on observed half-lives .

Advanced Research Questions

Q. How can catalytic conversion parameters (e.g., temperature, space velocity) be optimized for this compound removal in gas-phase reactions?

- Methodological Answer: Use fixed-bed reactors with iron-porphyrin nanocatalysts (e.g., GO-FeTCPP) and vary gas hourly space velocity (GHSV) between 500–2000 h⁻¹. Measure conversion efficiency via GC-FID and optimize temperature (150–300°C) to balance catalytic activity and thermal stability. Validate using Arrhenius plots to identify activation energy thresholds .

Q. How can contradictions in adsorption efficiency data for this compound across molecular sieve studies be resolved?

- Methodological Answer: Discrepancies often arise from differences in sieve activation (e.g., dehydration protocols) and pore-size distribution. Standardize pre-treatment by calcining sieves (e.g., 13X) at 300°C for 4 hours. Compare adsorption isotherms (Langmuir vs. Freundlich models) under controlled humidity. For regeneration, use temperature-programmed desorption (TPD) to determine optimal conditions (250–300°C for ethanethiol analogs) .

Q. What experimental designs effectively assess the environmental fate of this compound in soil and aqueous systems?

- Methodological Answer: Conduct microcosm studies with [³⁵S]-labeled compound to track sulfate release kinetics. Use soil columns with varying organic matter (SOM) content and pH (4–8). Analyze sulfate adsorption via ICP-OES and correlate with SOM decomposition rates. For aqueous systems, employ photolysis experiments under UV light (254 nm) to quantify degradation pathways .

Q. Data Contradiction and Reproducibility

Q. How should researchers address unreliability in reported solubility data for this compound in organic solvents?

- Methodological Answer: Replicate solubility measurements using gravimetric methods in triplicate. Compare results with predictive models (e.g., UNIFAC) and resolve discrepancies by verifying solvent purity (e.g., residual water via Karl Fischer titration). Publish full experimental details (temperature control ±0.1°C, agitation rate) to enhance reproducibility .

Q. Method Optimization

Q. What strategies improve the sensitivity of trace-level detection for this compound in complex matrices?

- Methodological Answer: Employ derivatization with pentafluorobenzyl bromide to enhance GC-ECD/GC-MS sensitivity. Optimize extraction using solid-phase microextraction (SPME) fibers (e.g., PDMS/DVB) and validate recovery rates (≥85%) via spiked samples. For biological matrices, use LC-MS/MS with multiple reaction monitoring (MRM) to mitigate matrix effects .

Properties

CAS No. |

66138-16-7 |

|---|---|

Molecular Formula |

C7H7NO5S2 |

Molecular Weight |

249.3 g/mol |

IUPAC Name |

1-nitro-4-(sulfosulfanylmethyl)benzene |

InChI |

InChI=1S/C7H7NO5S2/c9-8(10)7-3-1-6(2-4-7)5-14-15(11,12)13/h1-4H,5H2,(H,11,12,13) |

InChI Key |

MILSHAWIUIPRBH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CSS(=O)(=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1CSS(=O)(=O)O)[N+](=O)[O-] |

Key on ui other cas no. |

66138-16-7 |

Synonyms |

4-nitrobenzyl mercaptan S-sulfate NBM-S-sulfate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.